(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted multi-component reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives
- 1,3,4-thiadiazolo[3,2-a]pyrimidinone mesoionic derivatives
Uniqueness
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H11F3N4O3S |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H11F3N4O3S/c1-24-9-4-3-7(6-10(9)25-2)5-8-11(19)22-14(20-12(8)23)26-13(21-22)15(16,17)18/h3-6,19H,1-2H3/b8-5-,19-11? |
InChI Key |
KSBWRACLANFZFL-JDNUOLIOSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC |
Origin of Product |
United States |
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